4-フェニルシクロヘキサ-3-エン-1-オン

概要

説明

4-Phenylcyclohex-3-en-1-one is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Phenylcyclohex-3-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylcyclohex-3-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

直鎖および環状エステルの合成

4-フェニルシクロヘキサ-3-エン-1-オン: は、直鎖および環状エステルの合成における中間体として使用されます 。その構造は、6員環を特徴とし、香料、香味料、医薬品などの製造に不可欠なさまざまなエステル化合物の形成を可能にします。

ポリマー合成

その反応性の低さにより、4-フェニルシクロヘキサ-3-エン-1-オンは、ポリマー合成におけるビルディングブロックとして機能します 。ポリマー鎖に組み込むことで、剛性、柔軟性、劣化に対する耐性などの物理的特性を変更できます。

カップリング反応

この化合物は、カップリング反応において研究されており、フェニルアセトアルデヒドとカップリングされて、1,2,3,4-テトラヒドロキノリンを形成しました 。この反応は、医薬品化学で潜在的な用途を持つさまざまな有機化合物の合成において重要です。

環状鎖の形成

3-メチルブタン酸と反応させると、4-フェニルシクロヘキサ-3-エン-1-オンは環状鎖を形成します 。これらの鎖は、より複雑な分子の合成における中間体として機能する可能性のある新しい環状化合物の開発に不可欠です。

直鎖構造の生成

4-フェニルシクロヘキサ-3-エン-1-オンと2-メチルブタン酸の反応は、直鎖構造を形成します 。これらの構造は、直鎖状有機化合物の研究とそのさまざまな化学工業における潜在的な用途において重要です。

医薬品試験

4-フェニルシクロヘキサ-3-エン-1-オン: は、医薬品試験において、正確な結果を保証するための高品質な参照標準としても使用されます 。これは、医薬品研究で使用される分析方法の検証と機器の較正に役立ちます。

生物活性

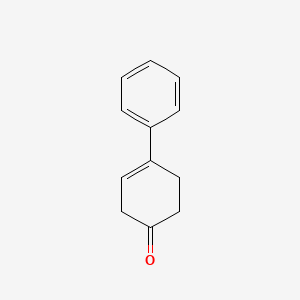

4-Phenylcyclohex-3-en-1-one is an organic compound characterized by a cyclohexene ring with a phenyl substituent and a ketone functional group. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of 4-Phenylcyclohex-3-en-1-one, highlighting relevant research findings, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of 4-Phenylcyclohex-3-en-1-one is , with a molecular weight of 188.23 g/mol. The structure features a cyclohexene ring that is unsaturated due to the presence of a double bond between carbons 3 and 4, along with a carbonyl group at the 1-position.

Antimicrobial Properties

Research has indicated that 4-Phenylcyclohex-3-en-1-one exhibits significant antimicrobial activity against various pathogens. A study by D. Ernst et al. demonstrated that compounds with similar structures showed promising results against bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of 4-Phenylcyclohex-3-en-1-one has been explored in various studies. In vitro assays revealed that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it was noted that the compound interacts with specific cellular pathways that regulate cell growth and apoptosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 4-Phenylcyclohex-3-en-1-one has shown anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

The biological activity of 4-Phenylcyclohex-3-en-1-one can be attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of key enzymes involved in various metabolic pathways, thus contributing to its antimicrobial and anticancer effects .

Case Studies

Comparative Analysis

When compared to structurally similar compounds, such as 4-Benzylcyclohex-3-en-1-one and 4-(4-Chlorophenyl)cyclohex-3-en-1-one, 4-Phenylcyclohex-3-en-1-one displays unique biological activities likely due to the specific arrangement of functional groups on the cyclohexene ring. The absence of electron-withdrawing groups like chlorine or bromine enhances its reactivity towards biological targets, making it a valuable candidate for further research .

特性

IUPAC Name |

4-phenylcyclohex-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDOJRAQWOKHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546579 | |

| Record name | 2,5-Dihydro[1,1'-biphenyl]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51171-71-2 | |

| Record name | 2,5-Dihydro[1,1'-biphenyl]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-phenylcyclohex-3-en-1-one a useful building block for synthesizing extended chains of six-membered rings?

A1: 4-Phenylcyclohex-3-en-1-one possesses structural features that make it amenable to specific chemical reactions valuable in building ring systems. The research by [] demonstrates its utility in two key ways:

Q2: What specific compound was targeted for synthesis using 4-phenylcyclohex-3-en-1-one in the study?

A2: The study aimed to explore synthetic routes to [O6]paracyclophane. While not directly synthesized in this specific paper, the research demonstrated the successful synthesis of a key intermediate towards [O6]paracyclophane using 4-phenylcyclohex-3-en-1-one as a starting material [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。